Cas no 2060061-86-9 (1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)

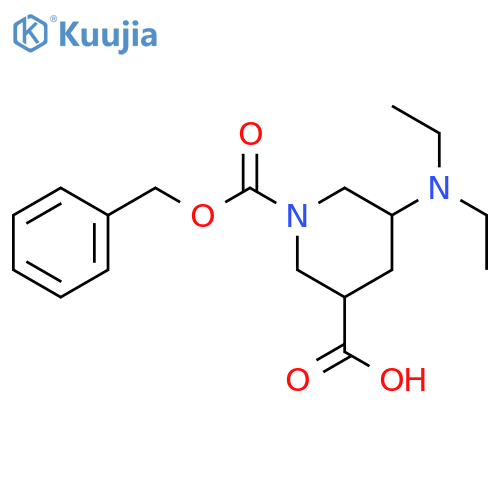

2060061-86-9 structure

商品名:1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid

CAS番号:2060061-86-9

MF:C18H26N2O4

メガワット:334.410045146942

MDL:MFCD30501099

CID:5163932

PubChem ID:137703708

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Diethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

- 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid

-

- MDL: MFCD30501099

- インチ: 1S/C18H26N2O4/c1-3-19(4-2)16-10-15(17(21)22)11-20(12-16)18(23)24-13-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,21,22)

- InChIKey: UZLZKBBBOUMVTI-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(N(CC)CC)CC(C(O)=O)C1

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340602-0.05g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 0.05g |

$1247.0 | 2025-03-18 | |

| Enamine | EN300-340602-0.25g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 0.25g |

$1366.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043957-1g |

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95% | 1g |

¥7343.0 | 2023-03-11 | |

| Enamine | EN300-340602-10g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 10g |

$6390.0 | 2023-09-03 | ||

| Enamine | EN300-340602-2.5g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 2.5g |

$2912.0 | 2025-03-18 | |

| Enamine | EN300-340602-0.5g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 0.5g |

$1426.0 | 2025-03-18 | |

| Enamine | EN300-340602-0.1g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 0.1g |

$1307.0 | 2025-03-18 | |

| Enamine | EN300-340602-10.0g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 10.0g |

$6390.0 | 2025-03-18 | |

| Enamine | EN300-340602-5g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 5g |

$4309.0 | 2023-09-03 | ||

| Enamine | EN300-340602-1.0g |

1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid |

2060061-86-9 | 95.0% | 1.0g |

$1485.0 | 2025-03-18 |

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

2060061-86-9 (1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬